molecular formula C17H14BrN3O2 B2653700 N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111149-24-6

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Katalognummer B2653700
CAS-Nummer: 1111149-24-6
Molekulargewicht: 372.222
InChI-Schlüssel: MDZWSNBXUPLWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as Compound 13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and differentiation.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Activities

Research has demonstrated the potential of quinazoline derivatives in exhibiting significant analgesic and anti-inflammatory activities. Studies have shown that compounds related to N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their derivatives, exhibit considerable analgesic and anti-inflammatory effects comparable to standard drugs like pentazocine and aspirin, without showing toxicity at high doses in animal models (N. Gopa, E. Porchezhian, G. Sarma, 2001). Similar compounds have also shown pharmacological importance in terms of anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010).

Antimicrobial Activities

Quinazoline derivatives have been recognized for their significant antibacterial activities. Studies have synthesized and evaluated a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridi n-4yl)-3-thio)acetamido-1,2,4-triazoles for their antibacterial activity against various bacterial strains, showing promising results (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010).

Antitumor Activities

Recent studies have highlighted the synthesis and evaluation of quinazoline derivatives for antitumor activities. Compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have been synthesized and characterized, showing in vitro anti-tuberculosis activities (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011). Similarly, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating significant in vitro antitumor activity, suggesting their potential as broad-spectrum antitumor agents (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, A. El-Azab, 2016).

Antioxidant Activity

The free radical scavenging activity of derivatives such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has been investigated, revealing potent free radical scavenging capabilities. This study, integrating both in vitro methods and quantum chemistry calculations, established the compound's efficacy as an antioxidant, comparable to known antioxidants BHT and BHA. The OH bond in the compound was found to be more active in trapping free radicals, highlighting the role of hydrogen atom transfer and sequential proton loss electron transfer as dominant antioxidant mechanisms (Khawla Boudebbous, Noudjoud Hamdouni, Houssem Boulebd, Wissame Zemamouche, A. Boudjada, Abdemadjid Debache, 2021).

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWSNBXUPLWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.